Product packaging for Caffeidine Acid-d9(Cat. No.:)

Caffeidine Acid-d9

Cat. No.: B1157342
M. Wt: 221.26
Attention: For research use only. Not for human or veterinary use.
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Description

Caffeidine Acid-d9 is a deuterium-labeled stable isotope used primarily as a reference standard in analytical chemistry. This compound is specifically recognized as a labeled impurity and a potential degradation product formed from the hydrolysis of Caffeine under alkaline conditions . As a stable isotopologue with nine deuterium atoms, it is essential for advanced mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) applications, where it serves as an internal standard for the precise identification and quantification of Caffeine and its related impurities . The use of a deuterated standard like this compound enables researchers to achieve high analytical accuracy due to its nearly identical chromatographic behavior to its non-labeled counterpart, while still being distinguishable by its distinct mass . This makes it invaluable for method development, validation, and quality control (QC) during the synthesis and formulation stages of pharmaceutical drug development . Furthermore, it is critical for stability studies, helping to map and understand the degradation pathways of Caffeine-based compounds . This compound should be stored in a refrigerator at 2-8°C and is intended for research use only in a laboratory setting. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

Molecular Formula

C₈H₃D₉N₄O₃

Molecular Weight

221.26

Synonyms

1-Methyl-4-[methyl[(methylamino)carbonyl]amino]-1H-Imidazole-5-carboxylic Acid-d9;  Caffeidinecarboxylic Acid-d9; 

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into Caffeidine Acid

Review of Established Deuteration Strategies for Organic Acids and Heterocyclic Compounds

The synthesis of deuterated organic molecules leverages a variety of established chemical reactions. For a molecule like Caffeidine Acid, which contains both a carboxylic acid and a substituted imidazole (B134444) ring, a combination of deuteration strategies is often necessary.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange is a fundamental and direct method for incorporating deuterium (B1214612) into organic compounds. researchgate.net This process involves the substitution of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O). researchgate.net The exchange can be catalyzed by acids, bases, or metals, and its efficiency is highly dependent on the acidity of the C-H bonds. researchgate.netrsc.org

For aromatic and heterocyclic systems, such as the imidazole ring in Caffeidine Acid, metal-catalyzed H-D exchange is particularly effective. mdpi.com Catalysts like palladium on carbon (Pd/C) can facilitate the exchange of hydrogens on the aromatic ring. researchgate.net Silver-catalyzed reactions have also been shown to be effective for the regioselective deuteration of heteroaromatic compounds under mild conditions. mdpi.com Base-catalyzed H-D exchange is another viable method, especially for protons adjacent to activating groups. researchgate.net In the context of Caffeidine Acid, the protons on the imidazole ring could potentially be exchanged using these methods.

The carboxylic acid proton is readily exchangeable with deuterium by simple treatment with D₂O. However, deuteration of the non-labile C-H bonds of the methyl groups requires more specific synthetic approaches.

Specific Isotopic Methylation Techniques

To achieve the d9-labeling pattern in Caffeidine Acid-d9, where all nine hydrogens on the three methyl groups are replaced by deuterium, specific isotopic methylation is required. This is a common strategy for introducing deuterated methyl groups into a molecule. thieme.dethieme-connect.comoaepublish.com

A highly relevant example is the one-step, gram-scale synthesis of caffeine-d9 (B20866) from xanthine (B1682287) using deuterated iodomethane (B122720) (CD₃I). thieme.dethieme-connect.comoaepublish.com In this procedure, a strong base is used to deprotonate the nitrogen atoms of the xanthine precursor, which then react with CD₃I to form the N-CD₃ bonds. thieme.dethieme-connect.comoaepublish.com This method results in high isotopic incorporation in the methyl groups. thieme.dethieme-connect.comoaepublish.com Given that Caffeidine Acid is a derivative of caffeine (B1668208), a similar strategy starting from a suitably substituted imidazole precursor would be a primary approach for the synthesis of this compound.

Development and Optimization of Novel Synthetic Pathways for this compound

While general deuteration strategies provide a foundation, the development of a specific and efficient synthesis for this compound requires careful planning and optimization.

Regioselective Deuterium Introduction

A plausible synthetic route to this compound would likely involve the hydrolysis of pre-synthesized caffeine-d9. Caffeine-d9 can be efficiently synthesized on a gram scale from xanthine and CD₃I. thieme.dethieme-connect.comoaepublish.com The subsequent alkaline hydrolysis of caffeine-d9 would lead to the opening of the pyrimidine (B1678525) ring to form this compound. This approach ensures that all three methyl groups are fully deuterated.

Alternatively, a de novo synthesis could be envisioned starting from a substituted imidazole-5-carboxylic acid. This would involve the sequential N-methylation using CD₃I. The regioselectivity of the methylation would be a critical factor to control, potentially requiring the use of protecting groups to direct the methylation to the desired nitrogen atoms. Silver-catalyzed deuteration has shown high regioselectivity for the C2 position of imidazole derivatives, which could be another strategy to explore for deuterating the imidazole ring itself if desired, though the primary target for d9 labeling is the methyl groups. mdpi.com

Efficiency and Yield Enhancement in Gram-Scale Synthesis

For the practical application of this compound, for instance as an internal standard in metabolic studies, gram-scale synthesis with high yield and isotopic purity is crucial. The reported synthesis of caffeine-d9 from xanthine and CD₃I achieves an 86% yield on a 1-gram scale, demonstrating the feasibility of producing the precursor in sufficient quantities. thieme.dethieme-connect.comoaepublish.com The subsequent hydrolysis step would need to be optimized to maximize the conversion to this compound while minimizing side reactions.

Electrochemical methods are also emerging as a scalable and environmentally friendly option for deuteration, which could be explored for specific steps in the synthesis. isotope.com Flow chemistry is another advanced technique that can improve reaction efficiency and scalability. nih.gov

Assessment of Isotopic Purity and Enrichment in Synthetic Batches

Determining the isotopic purity and the degree of deuterium enrichment is a critical final step in the synthesis of any isotopically labeled compound.

Mass spectrometry (MS) is a primary tool for this assessment. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the synthesized this compound, allowing for the calculation of the deuterium incorporation percentage. By analyzing the isotopic distribution of the molecular ion peak, the relative abundance of different isotopologues (d0 to d9) can be quantified.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of proton signals at the labeled positions. ²H NMR directly detects the deuterium nuclei, providing a qualitative confirmation of deuterium incorporation and information about the labeled sites.

The combination of MS and NMR provides a comprehensive analysis of the isotopic purity and structural integrity of the synthesized this compound. For example, in the case of caffeine-d9, an isotopic purity of 99 atom % D has been reported by commercial suppliers.

Advanced Analytical Characterization of Caffeidine Acid D9

Spectroscopic Elucidation of Deuterium (B1214612) Distribution and Molecular Structure

Spectroscopic techniques are indispensable for the detailed structural analysis of Caffeic Acid-d9, providing definitive evidence of its isotopic composition and molecular integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Deuterium Position and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for verifying the exact position of deuterium atoms within the Caffeic Acid-d9 molecule and for quantifying its isotopic purity. While ¹H NMR is used to observe the absence of protons at specific sites, ²H (or D-NMR) spectroscopy directly detects the deuterium nuclei.

For highly deuterated compounds where proton signals are very weak, D-NMR is a powerful alternative. sigmaaldrich.com It provides a clean spectrum, free from the signals of protonated solvents, allowing for clear observation and integration of the deuterium signals. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for direct assignment of the deuterium locations based on the well-documented spectrum of unlabeled caffeic acid. plos.orgresearchgate.net

The isotopic purity is determined by comparing the integral values of the deuterium signals to that of a known internal standard or to the residual proton signals in the ¹H NMR spectrum. For instance, an isotopic purity of 99 atom % D indicates that 99% of the molecules at the labeled positions contain deuterium. The presence of deuterium can also enhance the sensitivity of NMR spectroscopy for studying molecular interactions and conformational dynamics. scbt.com Stable isotope-labeling studies, often analyzed by NMR, are crucial for understanding reaction mechanisms, such as the oxidative coupling of caffeic acid. oup.comnih.gov

Table 1: Hypothetical ¹H and ²H NMR Data for Caffeic Acid-d9 (Illustrative data based on typical chemical shifts for caffeic acid)

Atom Position¹H Chemical Shift (ppm) (Caffeic Acid)Expected ²H Chemical Shift (ppm) (Caffeic Acid-d9)Expected Integration (Relative Abundance)
H-α6.30 (d)6.301D
H-β7.58 (d)7.581D
H-27.05 (d)7.051D
H-57.00 (d)-0D
H-66.80 (dd)6.801D
3-OH9.20 (s)9.201D
4-OH9.70 (s)9.701D
COOH12.5 (s)12.51D

This table is for illustrative purposes. The exact number and position of deuterium atoms define the "-d9" designation.

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Band Shifts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information on the molecular structure by detecting the vibrations of chemical bonds. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in vibrational frequencies, serving as a clear indicator of successful deuteration.

The most significant changes are observed in the C-D stretching region of the spectrum. The C-H stretching vibrations, typically found in the 2800–3200 cm⁻¹ range, are shifted to a lower frequency region of approximately 2020–2300 cm⁻¹ for C-D bonds. nih.gov This C-D stretching region is often clear of other fundamental vibrations, providing a distinct spectral window to confirm deuteration. nih.gov Raman spectroscopy is particularly effective for monitoring these shifts. nih.govberkeley.edu For example, studies on deuterated lipids show well-isolated and intense C-D vibrational transitions. nih.gov

Table 2: Comparison of Key Vibrational Frequencies for Caffeic Acid vs. Caffeic Acid-d9 (Illustrative data based on known group frequencies)

Vibrational ModeTypical Frequency (cm⁻¹) (Caffeic Acid)Expected Frequency (cm⁻¹) (Caffeic Acid-d9)
O-H Stretch (Phenolic, Carboxylic)3500 - 32002600 - 2400 (O-D Stretch)
Aromatic C-H Stretch3100 - 30002300 - 2250 (Aromatic C-D Stretch)
Alkene C-H Stretch3040 - 30102260 - 2240 (Alkene C-D Stretch)
C=O Stretch (Carboxylic Acid)~1680~1680 (Minor shift expected)
C=C Stretch (Alkene, Aromatic)1650 - 15001650 - 1500 (Minor shifts expected)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Enrichment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition and isotopic enrichment of Caffeic Acid-d9. HRMS provides highly accurate mass measurements, allowing for the confident confirmation of the molecular formula. mdpi.com

The primary confirmation of deuteration comes from the mass difference between the labeled compound and its unlabeled analogue. Each incorporated deuterium atom increases the monoisotopic mass by approximately 1.0063 Da. Therefore, Caffeic Acid-d9 will exhibit a distinct mass shift corresponding to the nine deuterium atoms. HRMS can distinguish this from other potential isobaric interferences.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns. scielo.brresearchgate.net Comparing the MS/MS spectrum of Caffeic Acid-d9 with that of standard caffeic acid helps to confirm that the core molecular structure is intact. While the fragmentation pathways generally remain the same, the resulting fragment ions containing deuterium will show corresponding mass shifts. scielo.brresearchgate.net For instance, studies on deuterated phenolic acids show that fragments are displaced by a number of mass units corresponding to the number of deuterium atoms they retain. scielo.br Hydrogen-deuterium exchange (HDX) experiments coupled with MS can further probe the structure by identifying the number of exchangeable protons (e.g., from hydroxyl and carboxyl groups). nih.govacs.orgnih.gov

Table 3: Predicted HRMS Fragmentation Data for Caffeic Acid-d9 (Assuming deuteration at all 9 exchangeable and vinyl/aromatic H positions for illustration)

IonFormula (Unlabeled)m/z (Unlabeled)Formula (Caffeic Acid-d9)Predicted m/z (Caffeic Acid-d9)
[M-H]⁻C₉H₇O₄⁻179.0344C₉D₈O₄⁻187.0847
[M-H-CO₂]⁻C₈H₇O₂⁻135.0446C₈D₇O₂⁻142.0886
[M-H-H₂O]⁻C₉H₅O₃⁻161.0239C₉D₄O₃⁻165.0490 (from D₂O loss)

Chromatographic Validation of Purity and Stability

Chromatographic methods are critical for assessing the chemical purity of Caffeic Acid-d9, ensuring that it is free from unlabeled starting material, synthesis byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is the primary technique for determining the purity of Caffeic Acid-d9. caymanchem.comnih.gov The method separates the deuterated compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. embrapa.br

Purity is typically assessed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. A high-purity standard will show a single, sharp, and symmetrical peak. shimadzu.co.kr The use of a diode array detector (DAD) or a photodiode array (PDA) detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which can help in identifying and distinguishing impurities from the main compound. shimadzu.co.kr For caffeic acid and its derivatives, reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acidified water and an organic modifier like acetonitrile (B52724) or methanol. embrapa.brmdpi.com The stability of the compound can also be monitored over time by repeatedly running HPLC analysis under controlled storage conditions. caymanchem.com

Table 4: Typical HPLC Parameters for Purity Analysis of Caffeic Acid-d9

ParameterCondition
System UFLC/UPLC or standard HPLC system
Column C18 reversed-phase (e.g., 150 mm x 2.1 mm, 1.7 µm) embrapa.br
Mobile Phase A Water with 0.1% Formic Acid embrapa.br
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 2% to 95% B over 15 minutes embrapa.br
Flow Rate 0.4 mL/min embrapa.br
Column Temperature 40 °C embrapa.br
Detection UV/DAD at 325 nm ijcpa.in or ESI-MS nih.gov
Injection Volume 1-10 µL

Gas Chromatography (GC) for Volatile Derivatives and Trace Impurities

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. postnova.com Caffeic acid itself is a polar, non-volatile compound and requires chemical derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization technique is silylation, which converts the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters.

Once derivatized, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to separate and quantify the Caffeic Acid-d9 derivative from any volatile impurities. GC-MS is particularly powerful as it provides both chromatographic separation and mass-based identification of trace contaminants. chiron.no This technique is especially useful for detecting small, volatile byproducts from the synthesis process that might not be easily observed by HPLC. The sample is introduced into a heated injector, vaporized, and carried by an inert gas through a capillary column where separation occurs. postnova.com

Table 5: Illustrative GC-MS Parameters for Analysis of Derivatized Caffeic Acid-d9

ParameterCondition
System Gas Chromatograph with Mass Spectrometer (GC-MS)
Derivatization Agent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS
Column Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C postnova.com
Oven Program Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50 - 650 amu

Mechanistic Studies Utilizing Caffeidine Acid D9 As a Probe

Investigation of Kinetic Isotope Effects (KIEs) in Model Chemical Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a bond to the isotope is broken in the rate-determining step of the reaction. slideshare.netcsbsju.edu The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. nih.gov Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.gov

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken during the rate-determining step of a reaction. wikipedia.orgslideshare.net In the context of Caffeine-d9 (B20866), this is particularly relevant to its metabolism, which often involves the N-dealkylation of its methyl groups by cytochrome P450 enzymes. researchgate.netmusechem.com The cleavage of the C-D bonds in the deuterated methyl groups is slower than the cleavage of C-H bonds in regular caffeine (B1668208). This results in a significant primary KIE, leading to a reduced rate of metabolism. nih.gov

Studies have shown that the complete deuteration of all three methyl groups in Caffeine-d9 effectively slows down the N-dealkylation process. nih.govmusechem.com This has been demonstrated in pharmacokinetic studies where Caffeine-d9 exhibits a higher maximum plasma concentration (Cmax) and a significantly larger area under the curve (AUC), indicating a much slower metabolic clearance compared to caffeine. researchgate.netnih.gov

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about the transition state of a reaction. princeton.edu For Caffeine-d9, secondary KIEs could influence the binding affinity to receptors or enzymes due to subtle changes in molecular vibrations and steric effects caused by the deuterium (B1214612) substitution. researchgate.net

Solvent isotope effects occur when a reaction is performed in a deuterated solvent, such as D₂O, instead of a protic solvent like H₂O. nih.gov These effects can provide insights into reaction mechanisms, particularly those involving proton transfer, which is fundamental in acid-base chemistry. princeton.eduepfl.ch While specific studies on the solvent isotope effects of Caffeine-d9 in acid-base reactions are not extensively detailed in the available literature, the principles of SIEs can be applied. The exchange of protons with deuterium in the solvent can alter the rates of acid-base catalysis and equilibria. nih.gov For a molecule like caffeine, which can act as a weak base, changing the solvent from H₂O to D₂O would be expected to influence its protonation state and, consequently, its reactivity in acid-catalyzed reactions. wikipedia.org

Primary and Secondary KIEs for Reaction Rate Determination.

Elucidation of Reaction Pathways and Intermediate Formation using Deuterium Labeling

Deuterium labeling is a crucial technique for tracing the metabolic fate of a molecule and identifying reaction intermediates. musechem.com The distinct mass of deuterium allows for the easy differentiation of the labeled compound and its metabolites from their unlabeled counterparts using techniques like mass spectrometry. wikipedia.org

In the case of Caffeine-d9, its metabolism produces a unique set of deuterated metabolites. The primary metabolic pathway for caffeine in humans is N-demethylation to form paraxanthine, theobromine, and theophylline. wikipedia.org Studies with Caffeine-d9 have shown a significant reduction in the formation of these primary metabolites. nih.gov This metabolic "switching" or "shunting" occurs because the deuteration of the methyl groups slows down their removal, causing the metabolism to potentially favor other, typically minor, pathways. nih.govmusechem.com By analyzing the isotopic composition of the resulting metabolites, researchers can gain a clearer picture of the metabolic landscape and the relative importance of different enzymatic pathways. researchgate.net

Studies on the Influence of Deuteration on Molecular Conformation and Dynamics

The substitution of hydrogen with deuterium can lead to subtle but measurable changes in molecular conformation and dynamics. scbt.com The C-D bond is slightly shorter and less polarizable than the C-H bond. musechem.com These small differences can accumulate, especially in a molecule like Caffeine-d9 with nine deuterium atoms, and potentially influence intermolecular interactions, such as binding to proteins. nih.govmusechem.com

Computational studies have suggested that deuteration can enhance the binding affinity of ligands to their receptors. irb.hr For Caffeine-d9, it has been reported that it exhibits increased binding to human serum albumin compared to caffeine. nih.govmusechem.com This altered binding can affect the distribution and availability of the compound in biological systems. researchgate.net Furthermore, the altered vibrational properties of Caffeine-d9 can be studied using techniques like NMR and infrared spectroscopy to probe its conformational dynamics and interactions in different environments. scbt.com

Interactive Data Table: Pharmacokinetic Parameters of Caffeine vs. Caffeine-d9

CompoundDoseCmax (Higher in d9)AUC (Higher in d9)Relative Metabolite Exposure (Lower in d9)
Caffeine50 mgLower4-5 fold lower5-10 fold higher
Caffeine-d9Molar-equivalent~29%-43% higher4-5 fold higher5-10 fold lower
Caffeine250 mgLower4-5 fold lower5-10 fold higher
Caffeine-d9Molar-equivalent~29%-43% higher4-5 fold higher5-10 fold lower

This table summarizes comparative data from pharmacokinetic studies. researchgate.netnih.gov

Applications of Caffeidine Acid D9 in Advanced Research Methodologies

Role as an Internal Standard in Quantitative Analytical Assays

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative analysis, particularly in mass spectrometry. Caffeidine Acid-d9 is ideally suited for this purpose, serving as an internal standard for the accurate measurement of its unlabeled counterpart, Caffeidine Acid.

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

In quantitative analytical assays, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is an exemplary internal standard. pharmaffiliates.com The principle of isotope dilution mass spectrometry relies on adding a known quantity of the labeled standard (this compound) to a sample containing the unknown quantity of the target analyte (Caffeidine Acid).

Because this compound is chemically identical to Caffeidine Acid, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to the nine deuterium (B1214612) atoms, it has a higher molecular weight (221.26 g/mol ) compared to the native compound (212.21 g/mol ). pharmaffiliates.comechemi.comclearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Quantification is achieved by measuring the ratio of the signal response of the analyte to that of the internal standard. This method effectively corrects for variations in sample handling and instrument response, leading to highly accurate and precise results.

For instance, in a typical LC-MS/MS method using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high selectivity and sensitivity. tandfonline.com

Table 1: Physicochemical Properties of this compound and its Unlabeled Analog

PropertyThis compoundCaffeidine Acid
Chemical Name1-Methyl-4-[methyl[(methylamino)carbonyl]amino]-1H-Imidazole-5-carboxylic Acid-d91-Methyl-4-[methyl[(methylamino)carbonyl]amino]-1H-Imidazole-5-carboxylic Acid
Molecular FormulaC8H3D9N4O3C8H12N4O3
Molecular Weight221.26 g/mol212.21 g/mol
Primary ApplicationInternal Standard, Research TracerAnalyte (Caffeine Degradation Product)
Reference pharmaffiliates.comclearsynth.com echemi.comcymitquimica.com

Analytical Method Validation and Precision Improvement

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for improving the validation and precision of analytical methods. mdpi.comresearchgate.net During method validation, parameters such as accuracy, precision, linearity, and recovery are assessed. By compensating for analyte loss during sample preparation and correcting for matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source—this compound ensures that the measurements are both reliable and reproducible. mdpi.com This is particularly crucial when analyzing complex biological matrices where variability can be high. The internal standard helps to ensure that the method is robust and fit for its intended purpose.

Tracer Applications in In Vitro and Non-Human Biological Systems

Beyond its role in quantitative analysis, this compound has significant potential as a tracer molecule for elucidating metabolic pathways. silantes.com Stable isotope tracing is a powerful technique that allows researchers to follow a molecule through a series of biochemical reactions within a biological system. tandfonline.comspringernature.com

Investigating Compound Uptake and Distribution in Cell Cultures

In in vitro systems, this compound can be used to study the mechanisms of cellular uptake and distribution. By introducing the labeled compound into a cell culture medium, researchers can track its movement into the cells over time. nih.gov Techniques like LC-MS/MS are used to quantify the concentration of this compound inside the cells versus in the medium. acs.org This provides critical data on transport kinetics and whether the uptake is an active or passive process. Such studies are fundamental to understanding how cells interact with and process xenobiotics and metabolites.

Elucidation of Biochemical Transformations in Microbial or Enzymatic Systems

This compound is a valuable tool for studying the biochemical transformations that occur in microbial or enzymatic systems. researchgate.netnih.gov Since Caffeidine Acid is a known degradation product of caffeine (B1668208), introducing its deuterated form into a culture of microorganisms known to metabolize caffeine allows for the unambiguous identification of downstream metabolites. pharmaffiliates.com As the microbes or enzymes process this compound, the deuterium label is carried into subsequent products. By analyzing the culture for new deuterated compounds using high-resolution mass spectrometry, researchers can identify the structures of these metabolites and piece together the complete degradation pathway. acs.orgacs.org This approach removes the ambiguity of distinguishing between metabolites produced by the system and compounds already present in the complex media. tandfonline.com

Application in Metabolic Pathway Mapping in Model Organisms

In non-human model organisms, this compound can be used for metabolic pathway mapping, a field often referred to as Deuterium Metabolic Imaging (DMI) or stable isotope-resolved metabolomics (SIRM). nih.govfrontiersin.org After administration of the labeled compound, its journey through the organism can be tracked by analyzing various tissues and biofluids (e.g., blood, urine, liver) at different time points. nih.govuu.nlresearchgate.net This allows for a dynamic view of the compound's absorption, distribution, metabolism, and excretion (ADME). Identifying the deuterated metabolites formed in the organism helps to construct a detailed map of the metabolic pathways involved, providing insights that are crucial for toxicology and pharmacology. researchgate.net

Table 2: Summary of Applications for this compound in Research

Application AreaSpecific UseMethodologyKey Outcome
Quantitative AnalysisInternal StandardIsotope Dilution LC-MS/MSAccurate and precise quantification of Caffeidine Acid. nih.gov
Method ValidationSpiking in complex matricesImproved accuracy, precision, and robustness of analytical methods. mdpi.com
Tracer StudiesCellular UptakeIncubation in cell culture followed by LC-MS/MS analysis. nih.govDetermination of transport mechanisms and kinetics.
Biochemical TransformationIncubation with microbial or enzymatic systems.Identification of downstream metabolites and pathway elucidation. researchgate.net
Metabolic Pathway MappingAdministration to model organisms and tissue/fluid analysis. frontiersin.orgUnderstanding of in vivo ADME and metabolic fate.

Referenced Compounds

Utilization in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Broader Analytical Contexts

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study the structure, dynamics, and interactions of proteins and other biomolecules. ucsd.eduuni-halle.de The fundamental principle of HDX-MS involves exposing a protein to a solvent containing deuterium oxide (D₂O). nih.gov Amide hydrogens on the protein's backbone exchange with deuterium atoms from the solvent at rates that depend on their solvent accessibility and involvement in hydrogen bonding. ucsd.edunih.gov Regions of the protein that are flexible or exposed will exchange hydrogen for deuterium more quickly, while regions that are folded, rigid, or part of a binding interface are protected and exchange more slowly. nih.gov

By measuring the mass increase of the protein or its peptide fragments over time, researchers can map its dynamic landscape. ucsd.edu The process is quenched at specific time points by lowering the pH and temperature, which significantly slows the exchange rate. uni-halle.denih.gov The protein is then typically digested into peptides, which are analyzed by mass spectrometry to locate the regions of deuterium uptake. bohrium.com

While deuterated small molecules like Caffeine-d9 (B20866) are not typically used as the deuterium source in the HDX reaction itself (which is the role of the D₂O solvent), they are crucial in the broader analytical context of mass spectrometry, often serving as internal standards. spectroscopyonline.comnih.gov The use of isotopically labeled internal standards, a technique known as stable isotope dilution analysis (SIDA), is essential for accurate quantification in complex matrices. nih.govlumiprobe.com By adding a known amount of a labeled standard (like Caffeine-d9) to a sample, any variability during sample preparation or analysis that affects the unlabeled analyte (caffeine) will also affect the labeled standard in the same way. nih.gov This allows for highly precise and accurate measurement of the analyte's concentration by comparing the mass spectral response ratio of the unlabeled and labeled species. spectroscopyonline.com

Therefore, the utilization of deuterated compounds in mass spectrometry encompasses two related but distinct key applications:

As Internal Standards: Compounds like Caffeine-d9 are used to ensure the accuracy of quantitative measurements of the corresponding unlabeled analyte in complex mixtures, which is a foundational practice in metabolomics and pharmacokinetic studies. symeres.comnih.gov

In Mechanistic Studies: The HDX-MS technique itself relies on the mass difference between hydrogen and deuterium to probe the conformational dynamics of macromolecules, providing insights into protein folding, ligand binding, and allosteric regulation. ucsd.edunih.govanr.fr

The development of advanced mass spectrometry techniques and the synthesis of specific isotopically labeled compounds have significantly enhanced research in proteomics, metabolomics, and drug discovery. symeres.commedchemexpress.com

Data Tables

Table 1: Properties and Applications of Caffeine-d9 This table summarizes the key characteristics and research uses of Caffeine-d9 as a representative deuterated compound in mass spectrometry.

PropertyDescriptionSource(s)
Chemical Name Caffeine-d9 axios-research.com
Molecular Formula C₈HD₉N₄O₂ axios-research.com
Molecular Weight 203.25 axios-research.com
Deuterium Incorporation The nine hydrogen atoms of the three methyl groups are replaced with deuterium. thieme-connect.com
Primary Application Internal standard for quantification of caffeine by GC- or LC-MS. nih.govcaymanchem.com
Research Areas Analytical method development, pharmacokinetic studies, metabolic research, clinical analysis. medchemexpress.comaxios-research.comnih.govresearchgate.net

Table 2: Key Research Findings from HDX-MS Applications This table outlines the types of information that can be obtained using the HDX-MS technique in various research contexts.

Research AreaInformation Gained via HDX-MSSource(s)
Protein-Ligand Binding Identifies binding sites and conformational changes upon ligand association. ucsd.edu
Epitope Mapping Determines the region of an antigen that an antibody binds to. ucsd.edu
Protein Dynamics Maps flexible and rigid regions of a protein, revealing insights into its function. nih.gov
Conformational Changes Detects structural changes resulting from mutations, post-translational modifications, or allosteric regulation. ucsd.eduuni-halle.de
Biopharmaceutical Stability Assesses the structural integrity and aggregation propensity of protein-based drugs. nih.gov

Computational and Theoretical Chemistry of Caffeidine Acid D9

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those using Density Functional Theory (DFT), would be employed to investigate the fundamental electronic properties of Caffeidine Acid-d9. Methods like the B3LYP functional combined with a basis set such as 6-311+G(d,p) are commonly used for accurate simulations of organic molecules. researchgate.net

Key Areas of Investigation:

Molecular Geometry: Calculations would determine the optimized, lowest-energy three-dimensional structure of the molecule. This includes precise bond lengths, bond angles, and dihedral angles.

Electronic Distribution: The calculations would map the electron density, identifying electron-rich and electron-poor regions. This is crucial for predicting sites of reactivity. Atomic partial charges, derived from methods like Mulliken population analysis, Natural Bond Orbital (NBO), or electrostatic potential (ESP) fitting, would quantify the charge distribution. science.gov

Bonding Analysis: NBO analysis would be used to study the interactions between orbitals, providing insight into the nature of the chemical bonds (e.g., sigma, pi bonds) and hyperconjugative interactions. For this compound, a key focus would be comparing the C-D (carbon-deuterium) bonds to the C-H (carbon-hydrogen) bonds of the unlabeled compound. Due to the lower zero-point vibrational energy of the C-D bond, it is shorter and stronger than the C-H bond, an effect that quantum calculations can precisely quantify.

A hypothetical data table summarizing results from such a calculation is presented below.

PropertyHypothetical Value for this compoundDescription
Optimized Ground State Energy Value in HartreesThe total electronic energy of the molecule in its most stable conformation.
Dipole Moment Value in DebyeA measure of the overall polarity of the molecule, arising from its charge distribution.
Average C-D Bond Length Value in Ångströms (Å)The average length of the carbon-deuterium bonds in the three methyl-d3 groups.
NBO Charge on Carboxyl Oxygen Value in elementary charge (e)The calculated partial charge on the oxygen atoms of the carboxylic acid group, a likely site for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior in a dynamic environment. researchgate.netacs.org For this compound, MD simulations, often using force fields like COMPASS or PCFF, would be performed to understand its flexibility and interactions with its surroundings, particularly in a solvent like water or methanol. researchgate.netallmpus.com

Key Areas of Investigation:

Conformational Landscape: this compound has several rotatable bonds. MD simulations would explore the different accessible conformations (spatial arrangements) of the molecule and determine their relative stabilities and the energy barriers for converting between them.

Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute. It would identify key hydrogen bonding (or deuterium (B1214612) bonding) sites and calculate the average number and lifetime of these bonds. This is critical for understanding the compound's solubility and how the solvent influences its conformation.

Hydration Free Energy: Simulations could be used to calculate the free energy of solvation, which is the energy change when the molecule is transferred from a vacuum into the solvent. This provides a theoretical measure of its solubility.

Simulation ParameterHypothetical Focus for this compoundRationale
Force Field e.g., CHARMM, AMBERAn appropriate force field would be selected to accurately model the interatomic potentials for the molecule and solvent.
Solvent Model e.g., TIP3P WaterSimulating in an explicit solvent model allows for the direct observation of solute-solvent hydrogen/deuterium bonds.
Simulation Time Nanoseconds (ns)A sufficiently long simulation time is needed to ensure the molecule has explored its relevant conformational space.
Key Analysis Radial Distribution FunctionsThis analysis would show the probability of finding solvent atoms at a certain distance from specific atoms on this compound, detailing the solvation shell structure.

Prediction of Spectroscopic Properties and Isotopic Effects through Computational Models

Computational models are highly effective at predicting various types of spectra. For this compound, this is particularly valuable for understanding the isotopic effects on spectroscopic signatures. science.gov

Key Areas of Investigation:

Vibrational Spectra (IR and Raman): Calculations can predict the frequencies and intensities of infrared (IR) and Raman spectra. A key finding would be the shift of vibrational modes involving deuterium. For example, C-D stretching vibrations occur at significantly lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). This provides a clear, predictable spectroscopic marker for deuteration.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H/²H) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). science.gov Deuterium substitution causes small but measurable changes in the ¹³C NMR chemical shifts of nearby carbon atoms (an isotope effect). Furthermore, ²H NMR could be predicted, though it is a less common technique.

Vibrational Circular Dichroism (VCD): For chiral molecules, computational methods can predict VCD spectra. Studies on related deuterated molecules have shown that isotopic exchange of hydroxyl protons with deuterium in a solvent can dramatically alter the VCD spectrum, highlighting the sensitivity of this technique to isotopic substitution. researchgate.net

A comparison of predicted vibrational frequencies for key stretching modes is shown below.

Vibrational ModeExpected Wavenumber in Unlabeled Caffeidine Acid (cm⁻¹)Predicted Wavenumber in this compound (cm⁻¹)
Aromatic C-H Stretch ~3100~3100
Aliphatic C-H Stretch (Methyl) ~2960N/A
Aliphatic C-D Stretch (Methyl-d3) N/A~2250
Carbonyl (C=O) Stretch ~1700-1750~1700-1750

Future Perspectives and Emerging Research Avenues for Caffeidine Acid D9

Development of Advanced Deuteration Technologies for Complex Analogs

The synthesis of deuterated molecules like Caffeidine Acid-d9 is pivotal to their application in research. The evolution of deuteration technologies is moving towards greater precision, efficiency, and applicability to increasingly complex molecules.

Historically, methods such as direct proton-deuterium exchange, the use of deuterated reagents (e.g., D₂O, CD₃I), and metal-catalyzed hydrogenation have been the mainstays of deuterium (B1214612) labeling. For a compound like this compound, its synthesis likely involves the use of deuterated precursors or reagents. thieme-connect.com For instance, a one-step, gram-scale synthesis of caffeine-d9 (B20866) has been achieved using xanthine (B1682287) and deuterated methyl iodide (CD₃I), which could be a precursor for this compound. thieme-connect.comresearchgate.netthieme.de

Future advancements are focused on overcoming the limitations of traditional methods, such as the high cost of D₂ gas and the harsh conditions that may not be suitable for complex molecules. juniperpublishers.comansto.gov.au Emerging technologies that promise more controlled and site-selective deuteration include:

Enzymatic Synthesis: The use of enzymes to selectively incorporate deuterium offers high specificity under mild conditions.

Photochemical Deuteration: Visible-light induced deuteration is gaining attention for its ability to perform late-stage deuteration on complex structures under mild conditions. rsc.org

Electrochemical Methods: Electrochemical splitting of heavy water (D₂O) provides a greener and more efficient route for deuterium labeling, allowing for fine-tuning through the adjustment of external parameters like applied voltage. oaepublish.com

Flow Chemistry: The adaptation of deuteration reactions to continuous flow systems can enhance production capacity, improve efficiency, and reduce the decomposition of sensitive molecules. ansto.gov.au

These advanced methodologies will not only streamline the synthesis of this compound but also enable the creation of a wider array of complex deuterated analogs for diverse research applications. The development of methods for partially deuterated groups, such as CD₂H, could also allow for finer control over metabolic processes in drug discovery research. rsc.org

Integration of this compound in Multidisciplinary Research Platforms

This compound is poised to become an integral tool in various research platforms, most notably in metabolomics and analytical method development, particularly for studying drug degradation.

Metabolomics: In metabolomics, which involves the comprehensive study of small molecules in a biological system, accurate quantification is essential. texilajournal.com Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based metabolomics. chromforum.orgscioninstruments.com this compound, being chemically almost identical to its non-deuterated counterpart, co-elutes during chromatography and experiences similar ionization effects. chromforum.orgresearchgate.net This allows it to effectively correct for variations in sample extraction, injection volume, and matrix effects, thereby improving the precision and accuracy of quantification. nebiolab.comclearsynth.com The use of stable isotope-labeled internal standards is a cornerstone of reliable quantitative proteomics and metabolomics. nih.govthermofisher.com

Analytical Method Development: The development of robust analytical methods is crucial in the pharmaceutical industry. Caffeidine Acid is a known degradation product resulting from the hydrolysis of caffeine (B1668208) in alkaline environments. Therefore, this compound serves as an ideal internal standard for developing and validating stability-indicating methods for caffeine and related compounds. ijrpr.com Such methods are essential for assessing the shelf-life and degradation pathways of pharmaceutical products. The use of deuterated mobile phases, like D₂O, in LC-MS can also aid in the structural elucidation of unknown impurities and degradation products by observing deuterium exchange in labile hydrogen atoms. researchgate.net

The table below summarizes the key applications of this compound in these research platforms.

Research PlatformApplication of this compoundKey Advantages
Metabolomics (LC-MS/MS) Internal Standard for Quantitative AnalysisCorrects for matrix effects, improves accuracy and precision of metabolite quantification. nebiolab.comclearsynth.com
Analytical Method Development Internal Standard for Stability-Indicating MethodsEnables accurate tracking of caffeine degradation to Caffeidine Acid.
Drug Degradation Studies Tracer for Caffeine Degradation PathwaysHelps in understanding the kinetics and mechanisms of degradation under various stress conditions. ijrpr.com

Exploration of this compound as a Probe for Novel Mechanistic Discoveries

Beyond its role as an internal standard, the isotopic substitution in this compound offers a powerful tool for probing the mechanisms of biochemical reactions, primarily through the kinetic isotope effect (KIE).

The KIE occurs when the substitution of an atom with its heavier isotope (e.g., hydrogen with deuterium) leads to a change in the reaction rate. nih.govportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage requires more energy, thus slowing down the reaction if this bond-breaking step is rate-limiting. researchgate.net This phenomenon can be exploited to:

Elucidate Metabolic Pathways: By strategically placing deuterium at sites of metabolism ("metabolic soft spots"), researchers can slow down specific metabolic reactions. portico.org This can help identify the enzymes involved, such as cytochrome P450s, and understand their mechanisms. nih.govnih.govresearchgate.net For instance, if the degradation of Caffeidine Acid is slowed by the presence of deuterium in this compound, it provides evidence that C-H bond cleavage is a key step in its metabolism.

Investigate Enzyme Active Sites: The magnitude of the KIE can provide insights into the properties of an enzyme's active site and the nature of the chemical transformation it catalyzes. researchgate.net

Study Metabolic Switching: Deuteration at one metabolic site can redirect the metabolism towards alternative pathways, a phenomenon known as "metabolic switching". juniperpublishers.comnih.gov Studying these changes can reveal secondary metabolic routes and help in understanding the formation of different metabolites, including potentially toxic ones. juniperpublishers.com

The degradation of caffeine in microorganisms, for example, can occur via N-demethylation or C-8 oxidation. mdpi.comnih.govresearchgate.net While Caffeidine Acid itself is a product of alkaline hydrolysis, the use of its deuterated form in biological systems could help to probe the enzymatic pathways that might further metabolize it.

Q & A

Q. How can researchers optimize the synthesis of Caffeidine Acid-d9 to achieve high isotopic purity and yield?

Methodological Answer: Utilize one-step deuterium exchange protocols with optimized reaction conditions (e.g., CD3I as a methyl-d3 source, anhydrous solvents, and controlled temperatures). Post-synthesis, validate purity via 1H^1\text{H}-NMR to confirm deuterium incorporation and quantify isotopic enrichment using high-resolution mass spectrometry (HRMS). For scale-up, iterative optimization of stoichiometry and solvent polarity is critical to minimize byproducts .

Q. What analytical techniques are essential for characterizing this compound in preclinical studies?

Methodological Answer: Combine 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and 2H^2\text{H}-NMR to confirm structural integrity and deuterium placement. HRMS with electrospray ionization (ESI) is recommended for isotopic purity assessment (>99 atom% D). For stability testing, employ reversed-phase HPLC under accelerated degradation conditions (e.g., pH 2–9, 40°C) to monitor decomposition kinetics .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity assays?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring data meets normality and homogeneity of variance assumptions. For small sample sizes, non-parametric alternatives like Kruskal-Wallis are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across studies?

Methodological Answer: Conduct a meta-analysis using the I² statistic to quantify heterogeneity between studies. Stratify results by experimental variables (e.g., incubation media, hepatocyte sources). If I² > 50%, apply random-effects models to account for between-study variance. Sensitivity analyses should exclude outliers and assess publication bias via funnel plots .

Q. What experimental designs mitigate isotopic effects when evaluating this compound’s pharmacokinetic (PK) profile?

Methodological Answer: Use crossover studies comparing deuterated and protiated forms in the same model system. Control for hepatic enzyme variability by sourcing hepatocytes from a single donor pool. Measure AUC, t1/2t_{1/2}, and clearance rates via LC-MS/MS, ensuring deuterium-specific fragmentation ions are monitored to avoid cross-talk .

Q. How can computational modeling predict deuterium’s impact on this compound’s antioxidant mechanisms?

Methodological Answer: Perform density functional theory (DFT) calculations to compare bond dissociation enthalpies (BDEs) of O–H (protiated) vs. O–D (deuterated) groups. Validate predictions using radical scavenging assays (e.g., DPPH or ABTS) under pseudo-first-order conditions. Kinetic isotope effects (KIEs) > 1 indicate enhanced stability due to deuterium .

What frameworks ensure rigorous formulation of research questions for studies involving deuterated compounds like this compound?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development. For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to define variables. Pilot studies should assess deuterium’s kinetic and thermodynamic effects to refine primary endpoints .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis for multi-institutional studies?

Methodological Answer: Implement a centralized synthesis protocol with standardized QC checks (e.g., NMR, HRMS). Share raw spectral data and chromatograms via repositories like Zenodo. Use interlaboratory comparisons (e.g., Youden plots) to identify systematic errors in analytical workflows .

Q. What strategies improve reproducibility when studying this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer: Pre-incubate enzymes with deuterated vs. protiated inhibitors to assess time-dependent inhibition (TDI). Normalize activity to protein content and control for lot-to-lot enzyme variability. Report results using CONSORT-style checklists for in vitro studies .

Tables for Key Methodological Comparisons

Parameter Basic Approach Advanced Consideration
Synthesis Purity NMR + HRMSIsotopic ratio MS (IRMS) for δ²H quantification
Bioactivity Analysis EC50 via nonlinear regressionBayesian hierarchical models for multi-study data
Stability Testing Accelerated HPLC degradationMolecular dynamics simulations of deuterium effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.